molecular formula FO3PSn B3029089 Tin(II) fluorophosphate CAS No. 52262-58-5

Tin(II) fluorophosphate

Cat. No.: B3029089
CAS No.: 52262-58-5
M. Wt: 216.68
InChI Key: ZIQLCYCKKROENE-UHFFFAOYSA-L
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Description

Contextualization within Fluorophosphate (B79755) Chemistry

Fluorophosphate chemistry is a broad field that examines compounds containing both fluoride (B91410) and phosphate (B84403) anions. These materials can range from simple salts to complex glasses and crystalline structures. wikipedia.orgwikipedia.org The introduction of fluoride into a phosphate network can significantly alter the material's properties, often leading to lower melting points, modified optical characteristics, and enhanced durability. wikipedia.orgarxiv.org

Phosphate glasses, formed from the glass-forming substrate P₂O₅ instead of the more common SiO₂, offer advantages such as high resistance to hydrofluoric acid. wikipedia.org When fluoride is incorporated, creating fluorophosphate glass, the properties can be further tailored. For instance, some fluorophosphate glasses exhibit ultra-low theoretical loss and a lower coefficient of thermal expansion. wikipedia.org

Tin(II) fluorophosphate is a specific example within this class of materials. The presence of the Sn²⁺ cation, with its lone pair of electrons, introduces unique structural and electronic characteristics. researchgate.net This distinguishes it from other metal fluorophosphates and has opened up specialized areas of research.

Historical Development of Academic Inquiry into Tin(II) Fluorophosphates

The study of fluorophosphates has its roots in the early 20th century, with the discovery of sodium monofluorophosphate in 1929. wikipedia.org However, significant academic interest in tin-containing fluorophosphate glasses is a more recent development. Research in the latter half of the 20th century and into the 21st century began to explore the unique properties that the combination of tin, fluorine, and phosphate could offer.

Early investigations into fluorophosphate glasses were driven by the need for new optical materials with specific properties, such as low dispersion for lenses. wikipedia.org The addition of tin, particularly in the form of tin(II) oxide (SnO) and tin(II) fluoride (SnF₂), was found to lower the melting temperature of these glasses, making them easier to process. wikipedia.orgarxiv.org

More recent research has focused on the structural characterization and potential applications of these materials. Studies have employed techniques like X-ray photoelectron spectroscopy to understand the bonding environments within tin fluorophosphate glasses. researchgate.net The synthesis of novel crystalline tin(II) phosphates and oxyphosphates through methods like hydrothermal synthesis has also expanded the scope of inquiry, revealing complex and often unique structural architectures. csulb.edursc.org

Significance of this compound in Contemporary Materials Science Research

This compound and related materials are of considerable importance in modern materials science due to their diverse and tunable properties. Key areas of research and application include:

Optical Materials: Tin fluorophosphate glasses are investigated for their optical properties. They can exhibit broad photoluminescence, making them potential candidates for white light emission without the need for rare-earth elements. rsc.org Their low nonlinear refractive index also makes them attractive for high-power laser applications. wikipedia.orgtaylorandfrancis.com

Low-Temperature Sealing Glasses: The low glass transition temperatures of certain tin fluorophosphate compositions make them suitable for use as sealing agents, for example, in the hermetic sealing of organic light-emitting diodes (OLEDs). wikipedia.orgchemicalbook.com

Fiber Optics and Amplifiers: Doped tin fluorophosphate glasses are being explored for use in optical fibers and amplifiers. arxiv.org The glass matrix can be a suitable host for rare-earth ions, which are essential for these applications. researchgate.net

Advanced Manufacturing: The low melting point of some tin fluorophosphate glasses allows for processing via techniques like centrifugal Forcespinning to create nonwoven glass fibers with potential applications in high-temperature catalysis and chemical filtration. researchgate.net

The ongoing research into this compound continues to uncover new potential applications and a deeper understanding of its fundamental properties. The ability to fine-tune its composition and structure allows scientists to tailor its characteristics for specific technological needs.

Chemical Properties of this compound

PropertyValue
Molecular Formula FO₃PSn
Molecular Weight 216.68 g/mol
IUPAC Name fluoro-dioxido-oxo-λ⁵-phosphane;tin(2+)
CAS Number 52262-58-5

Data sourced from PubChem and Alfa Chemistry. alfa-chemistry.comnih.gov

Properties

IUPAC Name

fluoro-dioxido-oxo-λ5-phosphane;tin(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH2O3P.Sn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQLCYCKKROENE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])F.[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FO3PSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660262
Record name fluoro-dioxido-oxo-lambda5-phosphane;tin(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52262-58-5
Record name fluoro-dioxido-oxo-lambda5-phosphane;tin(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Preparative Techniques

Conventional Melt-Quenching Approaches for Tin Fluorophosphate (B79755) Glasses

Conventional melt-quenching is a widely used technique for producing amorphous tin fluorophosphate glasses. This method involves melting a mixture of precursor materials at high temperatures followed by rapid cooling to prevent crystallization.

The process typically begins with batching high-purity raw materials, which commonly include Tin(II) fluoride (B91410) (SnF₂), Tin(II) oxide (SnO), and a phosphate (B84403) source like Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or Phosphorus pentoxide (P₂O₅). rsc.orgrsc.orgscispace.com To minimize the loss of volatile components like fluorine, a two-step melting process is often adopted. rsc.org For instance, NH₄H₂PO₄ may be pre-decomposed at a lower temperature (e.g., 400°C) before the tin compounds are added and the mixture is melted at a higher temperature. rsc.org The final melt is then cast into a preheated mold and annealed at a temperature near its glass transition temperature to relieve internal stresses. rsc.org

The composition of the glass can be systematically varied to tune its properties. Research has shown that the structural and luminescent properties of SnO–SnF₂–P₂O₅ glasses are highly dependent on the SnO/SnF₂ molar ratio. rsc.org The melting parameters, such as temperature and duration, are critical; suboptimal conditions can lead to higher concentrations of undesirable orthophosphate Q⁰ structural units, while optimized melting promotes the formation of a more stable pyrophosphate glass structure. scispace.com Studies have investigated compositions such as (70 − x)SnF₂–xSnO–30P₂O₅ and 50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃, with melting temperatures ranging from 330°C to 500°C. rsc.orgarxiv.org

Table 1: Examples of Melt-Quenching Parameters for Tin Fluorophosphate Glasses

Glass SystemPrecursorsMelting Temperature (°C)Melting DurationKey Findings
(70-x)SnF₂–xSnO–30P₂O₅SnF₂, SnO, NH₄H₂PO₄40030 min (after pre-decomposition)Produced ultra-low glass transition temperature (<200°C) glasses with broad photoluminescence. rsc.orgrsc.org
50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃SnF₂, SnO, P₂O₅, Er₂O₃330°C then 400°C2 h then 1 hThe addition of Erbium oxide (Er₂O₃) improves thermal stability. arxiv.org
Tin Fluoride Phosphate GlassSnF₂, SnO, NH₄H₂PO₄45025 minOptimal melting conditions are crucial for glass density, stability, and minimizing thermal degradation. scispace.com

Solution-Based Synthetic Routes

Solution-based methods offer alternative pathways to tin(II) fluorophosphate materials, often yielding crystalline products at lower temperatures than melt-quenching. These techniques provide greater control over particle size, morphology, and crystallinity.

Solvothermal synthesis involves a chemical reaction in a closed vessel using a non-aqueous solvent at temperatures above its boiling point. This method has been successfully employed to synthesize various alkali metal tin(II) fluorides. For example, a family of ASnF₃ compounds (where A = Na⁺, K⁺, Rb⁺, or Cs⁺) was synthesized by reacting the respective alkali fluorides with SnF₂ in methanol (B129727) at 150°C for 24 hours. researchgate.net

In a related synthesis, Tin trifluorophosphate (Sn₃F₃PO₄) was isolated from a synthetic system related to the solvothermal preparation of sodium tin trifluoride (NaSnF₃) in a pyridine-water solvent. researchgate.net The resulting Sn₃F₃PO₄ material was crystalline with a framework of helical –Sn–F– chains connected by phosphate groups. researchgate.netresearchgate.net This demonstrates the capability of solvothermal methods to produce complex crystalline tin fluorophosphate structures.

Precipitation is a common technique used to isolate a solid product from a solution by reacting components to form a low-solubility compound. dnrcollege.org The process relies on exceeding the solubility product of the target material, causing it to precipitate out of the solution. dnrcollege.org Key factors influencing the purity and particle size of the precipitate include the concentration of reactants, temperature, and pH. dnrcollege.orgwu.ac.th

While the direct synthesis of this compound via a simple precipitation reaction is not extensively detailed in the reviewed literature, the principles are applicable. Such a synthesis would likely involve reacting a soluble tin(II) salt, like Tin(II) chloride (SnCl₂), with a soluble fluorophosphate source in a suitable solvent. The resulting precipitate would then be separated by filtration, washed to remove impurities, and dried. iosrjournals.org For example, tin oxide (SnO₂) nanoparticles have been successfully synthesized using a co-precipitation method where stannic chloride is reacted with a precipitating agent. iosrjournals.org Similarly, tin(II) sulfate (B86663) (SnSO₄) has been prepared via a precipitation route involving the reaction of an intermediate tin oxide with sulfuric acid. wu.ac.th This suggests the potential for developing a precipitation-based synthesis for this compound.

Hydrothermal synthesis is similar to the solvothermal method but specifically uses water as the solvent. It is a powerful technique for crystallizing inorganic materials that are insoluble under normal conditions. Several crystalline tin(II) phosphate compounds have been prepared using this route.

For instance, a layered tin(II) phosphate, [Sn₂(PO₄)₂]²⁻[C₂N₂H₁₀]²⁺·H₂O, was synthesized hydrothermally, resulting in a structure with inorganic layers held together by hydrogen bonding. researchgate.net Another study reported the hydrothermal synthesis of a novel tin(II) oxyphosphate, [NH₄⁺]₂[Sn₃O(PO₄)₂]²⁻·H₂O, which features one-dimensional chains of tin phosphate cages. rsc.org Furthermore, a nanolayered tin phosphate with the formula Sn(HPO₄)₂·3H₂O has been produced through a conventional hydrothermal process. rsc.org These examples underscore the effectiveness of hydrothermal synthesis in creating a variety of ordered, crystalline tin phosphate frameworks.

Table 2: Examples of Hydrothermally Synthesized Tin Phosphate Compounds

CompoundPrecursors/TemplateKey Structural FeatureReference
[Sn₂(PO₄)₂]²⁻[C₂N₂H₁₀]²⁺·H₂OTin(II) source, phosphate source, ethylenediamineLayered structure of alternating SnO₃ and PO₄ moieties. researchgate.net
[NH₄⁺]₂[Sn₃O(PO₄)₂]²⁻·H₂OTin(II) source, phosphate source, ammoniumOne-dimensional chains of tin phosphate cages. rsc.org
Sn(HPO₄)₂·3H₂OTin(II) source, phosphoric acidNanolayered structure with a 15.0 Å interlayer spacing. rsc.org
[NH₄]⁺[(Sn₃O)₂(PO₄)₃]⁻Tin(II) source, phosphate source, 1,3-diaminopentaneThree-dimensional open-framework of SnO₃ and PO₄ units. researchgate.net

Nonaqueous acid-base reactions provide a synthetic route that avoids water, which can be advantageous for preparing moisture-sensitive materials. This method has been used to prepare tin(II) organosilicophosphate glasses. cambridge.org

In this approach, precursors are reacted in a non-aqueous environment. For example, tin(II) methylsilicophosphate glasses were prepared by reacting orthophosphoric acid (H₃PO₄), dimethyldichlorosilane (Me₂SiCl₂), and tin(II) chloride (SnCl₂) as a cross-linking agent. cambridge.orgresearchgate.net The underlying reaction is a polycondensation between P-OH and Si-Cl groups, which forms a P-O-Si linkage and releases HCl gas. researchgate.net By controlling the reaction temperature, the degree of condensation and the network dimensions of the resulting glass can be increased, which in turn improves properties like water durability. cambridge.org This method provides a pathway to new types of low-melting hybrid organic-inorganic glasses. researchgate.net

Hydrothermal Synthesis

Mechanochemical Synthesis Pathways

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. cardiff.ac.uknii.ac.jp This method is recognized for being environmentally friendly and capable of producing nano-sized materials.

This approach has been successfully applied to generate various complex fluorides. For instance, complex fluorides with the formula ARF₄ (where A = Li, Na, K and R = rare earth) are synthesized by milling the constituent simple fluoride powders (AF and RF₃) at room temperature. nii.ac.jp More relevantly, a mixed-metal cobalt/copper fluorophosphate has been prepared via a mechanochemical route, demonstrating the method's applicability to fluorophosphate systems. rsc.org The process introduces catalytically active species into a host material, creating a product with enhanced electrochemical performance. rsc.org Although direct mechanochemical synthesis of this compound is not widely reported, the success with similar fluoride and fluorophosphate systems suggests its high potential as a viable and sustainable synthetic pathway.

Microemulsion-Route Fabrication of Tin Trifluorophosphate

The microemulsion route has been successfully employed for the synthesis of tin fluorophosphate (Sn3F3PO4) powder. researchgate.netresearchgate.net This technique utilizes water-in-oil (W/O) microemulsions, which are thermodynamically stable dispersions of aqueous microdomains within a continuous oil phase, stabilized by surfactant molecules. mdpi.com These aqueous droplets act as constrained microreactors, enabling significant control over the size, shape, and composition of the resulting nanoparticles during the precipitation reaction. mdpi.com

In a typical synthesis, two separate microemulsions are prepared, one containing the tin precursor and the other containing the phosphate precursor. usp.br The reaction is initiated by mixing these two microemulsions, allowing the aqueous cores to collide and coalesce, which facilitates the precipitation of the desired compound within the nanoreactors. mdpi.comusp.br For instance, tin fluorophosphate with a distinct needle-like morphology, featuring particles 300–500 nm in thickness and 5–10 μm in length, has been produced using this method. researchgate.net The process generally involves vigorous stirring and an aging period to ensure high homogeneity and yield. usp.br Following the reaction, the nanoparticles are separated from the microemulsion, typically through centrifugation, and then washed to remove the surfactant and any unreacted precursors. usp.br

Precursor Chemistry and Purity Control in Synthesis

The purity and structural integrity of the final this compound product are critically dependent on the initial precursor chemistry and the ability to control key reaction parameters. The volatility of certain components and the reactivity of starting materials are paramount considerations.

Impact of Fluorine Volatilization on Phase Purity and Stoichiometry

A significant and persistent challenge in the synthesis of fluorophosphate compounds is the high volatility of fluorine, especially during the heat treatment or calcination steps common in many synthesis routes. oup.com This volatilization leads to a loss of fluorine from the material, making it difficult to control the final fluorine-to-oxygen ratio precisely. oup.com

The loss of fluorine can result in the formation of fluorine-deficient phases and other impurities, which compromises the phase purity and stoichiometry of the target compound. oup.comnih.gov For example, in the synthesis of tin fluorophosphate glass, it has been observed that a notable percentage of a precursor like Tin(II) fluoride (SnF2) can be lost to volatilization due to its low melting point. rsc.org This deficiency can lead to the unintended crystallization of secondary phases such as tin pyrophosphate (SnP2O7) and tin phosphate (Sn3(PO4)2) at elevated temperatures. oulu.fi Consequently, maintaining a fluorine-rich atmosphere or using fluorine-compensating strategies is crucial for synthesizing phase-pure materials. oup.com

Role of Starting Materials and Additives (e.g., SnO/SnF2 ratios, Er2O3 doping)

The selection and ratio of starting materials, along with the incorporation of specific additives or dopants, play a determinative role in the structural and physical properties of the resulting tin fluorophosphate material.

Doping the glass with rare-earth oxides, such as Erbium(III) oxide (Er2O3), is another strategy to modify its properties. The addition of Er2O3 has been shown to strengthen the glass network, leading to an increase in thermal stability. researchgate.netncf.edu This enhancement is attributed to the formation of strong ionic bonds between Er³⁺ ions and neighboring anions, which replace weaker bonds within the matrix. researchgate.net

Below is an interactive table summarizing the effects of key starting materials and dopants on tin fluorophosphate synthesis.

ComponentRole / EffectResearch Findings
SnO/SnF2 Ratio Controls glass network structure and chemical durability.Increasing the SnO content relative to SnF2 replaces weaker Sn-F bonds with stronger Sn-O-P linkages, significantly enhancing chemical resistance to moisture. scispace.comupsi.edu.my The local structure of Sn²⁺ is directly influenced by this ratio, affecting the material's luminescent properties. rsc.orgresearchgate.net
Er2O3 Doping Strengthens the glass network and improves thermal stability.The addition of Er2O3 increases the glass transition temperature (Tg), indicating a more rigid and stable structure. researchgate.netncf.edu This is due to stronger ionic interactions introduced by the Er³⁺ ions. researchgate.net
NH4H2PO4 Acts as a precursor for P2O5.During heating, it decomposes to form P2O5, which then forms a low-temperature melt with SnF2, facilitating the dissolution and incorporation of the high-melting-point SnO into the glass structure. scispace.com

Challenges in Rapid and Scalable Synthesis of Phase-Pure Fluorophosphates

Transitioning from laboratory-scale synthesis to rapid and scalable industrial production of phase-pure fluorophosphates, including this compound, presents several significant hurdles.

The primary challenge remains the control of stoichiometry due to the high volatility of fluorine during high-temperature processing. oup.comnih.gov This issue is a major barrier to achieving consistent, high-purity materials on a large scale. oup.com

Furthermore, many conventional synthesis routes for fluorophosphates rely on highly toxic and corrosive reagents like hydrofluoric acid (HF). oup.com The use of such hazardous materials poses significant safety risks and environmental concerns, making these methods ill-suited for large-scale industrialization. oup.com

The synthesis processes themselves can be complex, sometimes requiring multiple steps or precise control over various parameters, which complicates scaling up. nih.govmdpi.com The need for high-purity and sometimes expensive precursors also adds to the production cost, which can hinder economic viability for large-scale applications. mdpi.compatsnap.com Finally, developing purification methods that are both efficient and cost-effective at an industrial scale is another critical challenge that must be addressed to enable the widespread use of these materials. mdpi.com

Crystallographic and Structural Elucidation of Tin Ii Fluorophosphate Systems

Single-Crystal X-ray Diffraction Studies

For tin(II) fluorophosphate (B79755) (SnPO₃F), single-crystal X-ray diffraction studies have revealed a monoclinic crystal system with the space group P2₁/c. materialsproject.org The structure is characterized as two-dimensional, consisting of SnPO₃F sheets oriented along the (0, 1, 0) direction. materialsproject.org The lattice parameters for SnPO₃F have been determined as a = 4.79 Å, b = 13.11 Å, and c = 6.40 Å, with a β angle of 100.24°. materialsproject.org

In a related compound, tin trifluorophosphate (Sn₃F₃PO₄), single-crystal X-ray diffraction analysis showed that it crystallizes in the rhombohedral space group R3. researchgate.netresearchgate.net The framework of this compound is composed of helical –Sn–F– chains interconnected by phosphate (B84403) groups. researchgate.netresearchgate.net Another example is a basic tin(II) fluoride (B91410), Sn₉F₁₃O(OH)₃ · 2H₂O, which has been characterized by single-crystal X-ray diffraction, revealing a complex structure containing an unprecedented [Sn₄O(OH)₃]³⁺ cage-ion. researchgate.net

The study of tin(II) fluoride (SnF₂), a related binary compound, by single-crystal X-ray diffraction has also provided valuable insights. The monoclinic form of SnF₂ contains Sn₄F₈ tetramers, which are puckered eight-membered rings of alternating tin and fluorine atoms. wikipedia.orgresearchgate.net

Interactive Table: Crystallographic Data from Single-Crystal X-ray Diffraction Studies.

Compound Crystal System Space Group Lattice Parameters Reference
SnPO₃F Monoclinic P2₁/c a = 4.79 Å, b = 13.11 Å, c = 6.40 Å, β = 100.24° materialsproject.org
Sn₃F₃PO₄ Rhombohedral R3 a = 11.8647(11) Å, c = 4.6291(6) Å researchgate.netresearchgate.net
SnF₂ (monoclinic) Monoclinic C2/c a = 13.353(1) Å, b = 4.9090(4) Å, c = 13.787(1) Å, β = 109.11(1)° researchgate.net

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification, purity assessment, and refinement of lattice parameters of crystalline materials. libretexts.org It is particularly useful when single crystals of sufficient size or quality are not available. libretexts.org

PXRD has been employed to characterize various tin(II) fluorophosphate and related materials. For instance, the synthesized tin trifluorophosphate (Sn₃F₃PO₄) powder was confirmed to be crystalline using PXRD. researchgate.net In studies of tin fluorophosphate glasses, PXRD patterns are used to confirm the amorphous nature of the samples, indicated by broad humps rather than sharp crystalline peaks. rsc.org The technique has also been used to identify new crystalline materials formed in reactions, such as the formation of Sn₃PO₄F₃ when stannous fluoride solutions react with synthetic hydroxyapatite. researchgate.net

Variable Temperature PXRD (VT-PXRD)

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is an essential tool for studying thermally induced phase transitions, decomposition processes, and the thermal stability of materials. americanpharmaceuticalreview.comicdd.com By collecting diffraction patterns at different temperatures, one can monitor changes in the crystal structure as a function of temperature. americanpharmaceuticalreview.com

VT-PXRD has been utilized in the study of tin fluoride materials to understand their structural stability upon heating. researchgate.net For example, in the characterization of NaSnF₃ and Sn₃F₃PO₄, VT-PXRD, in conjunction with thermogravimetric analysis (TGA), indicated that the structures collapse in the temperature range of 200°C. researchgate.net Studies on the thermal transformation of tin(II) oxide (SnO), a related oxide, have used techniques analogous to VT-PXRD to show that SnO begins to oxidize to tin(IV) oxide (SnO₂) at 400°C and fully transforms at 600°C. unsri.ac.id

Neutron Diffraction for Structural Analysis

Neutron diffraction is a powerful technique that complements X-ray diffraction for structural analysis. mpg.de Neutrons are scattered by the atomic nuclei, making them particularly sensitive to the positions of light elements like fluorine and oxygen in the presence of heavy elements like tin. aps.org This technique can also be used to study magnetic ordering in materials. aps.org

While specific neutron diffraction studies solely on SnPO₃F are not prevalent in the provided search results, the technique has been applied to related fluoride and phosphate systems, demonstrating its utility. For example, neutron powder diffraction has been used to investigate the atomic and magnetic structures of materials like NaMn₂O₄ and Li₀.₉₂Mn₂O₄. aps.org It has also been instrumental in studying the structural properties of piezoelectric ceramics and other functional materials at various temperatures. ornl.gov In the context of fluorophosphates, neutron diffraction has been used to characterize compounds like Na₃M₂(PO₄)₂F₃ (M = Al³⁺, V³⁺, Cr³⁺, Fe³⁺, Ga³⁺), providing detailed structural information. researchgate.net

Structural Features of Crystalline Tin(II) Fluorophosphates

Polymeric Network Architectures

The crystal structures of tin(II) fluorophosphates often exhibit complex polymeric networks. In SnPO₃F, the structure is described as being two-dimensional, composed of SnPO₃F sheets. materialsproject.orgmaterialsproject.org This layered arrangement is a common feature in the broader class of tin(II) compounds.

A more intricate three-dimensional polymeric network is observed in the related compound tin(II) fluoride oxide (Sn₄OF₆). rsc.org In this structure, bridging fluorine and oxygen atoms connect the tin centers. rsc.org Another example is tin trifluorophosphate (Sn₃F₃PO₄), which features a framework built from helical –Sn–F– chains that are interconnected by phosphate groups, creating a three-dimensional network. researchgate.netresearchgate.net The hydrolysis of SnF₂ can lead to the formation of Sn₄OF₆, which also possesses a three-dimensional polymeric network of bridging fluorine and oxygen atoms. rsc.org

Coordination Environments of Tin(II) and Phosphorus

The coordination environment of the constituent ions is a key aspect of the crystal structure. In tin(II) compounds, the stereochemically active lone pair of electrons on the Sn²⁺ ion often leads to distorted coordination geometries.

In SnPO₃F, the Sn²⁺ ion is bonded to three oxygen atoms in a distorted T-shaped geometry. materialsproject.org The Sn-O bond distances in this compound range from 2.18 to 2.22 Å. materialsproject.orgmaterialsproject.org In other tin(II) compounds, such as those with neutral ligands, the Sn(II) core often exhibits a trigonal pyramidal geometry, which can be further distorted by longer-range interactions. rsc.orgnih.gov For instance, in SnF₂, the tin atoms are at the apex of a trigonal pyramid with three neighboring fluorine atoms. wikipedia.orgresearchgate.net

The phosphorus atom in SnPO₃F is in a tetrahedral coordination environment, bonded to three oxygen atoms and one fluorine atom. materialsproject.org The P-O bond lengths are around 1.52-1.53 Å, while the P-F bond length is 1.59 Å. materialsproject.org This PO₃F tetrahedron is a common structural unit in fluorophosphate chemistry. lsbu.ac.uk

Interactive Table: Coordination Environments and Bond Lengths.

Compound Ion Coordination Geometry Bonded Atoms Bond Lengths (Å) Reference
SnPO₃F Sn²⁺ Distorted T-shaped 3 x O²⁻ 2.18 - 2.22 materialsproject.orgmaterialsproject.org
SnPO₃F P⁵⁺ Tetrahedral 3 x O²⁻, 1 x F⁻ P-O: 1.52 - 1.53, P-F: 1.59 materialsproject.org
Trigonal Pyramidal and Tetragonal-Based Pyramidal Geometries of Sn(II)

In this compound and related systems, the Sn(II) cation predominantly adopts two key coordination geometries: trigonal pyramidal and tetragonal-based pyramidal. The trigonal pyramidal geometry is a common feature, where the tin atom forms the apex of a pyramid with three nearby atoms, typically fluorine or oxygen, forming the base. researchgate.netwikipedia.orgrsc.org This arrangement is observed in several tin(II) compounds, including the monoclinic form of tin(II) fluoride (SnF2), where each tin atom is at the apex of a trigonal pyramid with three fluorine atoms at the base. researchgate.net The average Sn-F distances in these pyramids are approximately 2.14 Å, with F-Sn-F bond angles averaging 84°. researchgate.net

In more complex structures, such as tin(II) fluoride oxide (Sn4OF6), both trigonal pyramidal and tetragonal-based pyramidal geometries for Sn(II) are present. rsc.orgresearchgate.net In Sn4OF6, there are four distinct sites for tin. One of these sites exhibits a tetragonal-based pyramidal geometry, while the other three display trigonal-pyramidal geometry. rsc.orgresearchgate.net The tetragonal-based pyramidal geometry involves the tin atom being coordinated to four atoms in a see-saw or distorted rectangular see-saw-like arrangement. materialsproject.orgosti.gov This variability in coordination highlights the flexibility of the Sn(II) cation in accommodating different structural environments.

Stereochemical Activity of Sn(II) Lone Pair Electrons

The VSEPR (Valence Shell Electron Pair Repulsion) theory provides a framework for understanding these geometries. For a trigonal pyramidal SnX3E system, the electron pair geometry is tetrahedral, but the molecular geometry is trigonal pyramidal due to the presence of the lone pair (E). Similarly, for a tetragonal-based pyramidal SnX4E system, the electron pair geometry is trigonal bipyramidal, resulting in a see-saw molecular geometry. In the crystal structure of Sn4OF6, the non-bonding electrons are stereochemically active and appear to be directed into irregular channels that run parallel to the c-axis. rsc.orgresearchgate.net This directional nature of the lone pair is crucial in determining the packing of molecules in the crystal lattice and can lead to the formation of layered or framework structures.

Phosphorus Coordination: Tetrahedral FPO3 Monomers and P2O7 Dimers

In tin fluorophosphate glasses and crystalline compounds, phosphorus is typically found in a tetrahedral coordination environment, bonded to four other atoms, which can be either oxygen or fluorine. arxiv.org The fundamental building blocks of these structures are often fluorophosphate (FPO3)²⁻ monomers or pyrophosphate (P2O7)⁴⁻ dimers. arxiv.org

In glasses with approximately 30 mol% P2O5, phosphorus is primarily found in these tetrahedral FPO3 monomers or P2O7 dimers. arxiv.org The introduction of fluorine into the phosphate network leads to the formation of P-F bonds, which can terminate the phosphate chains. This results in the formation of [PO4-xFx] tetrahedral structures. rsc.org The presence of these monomers and dimers, as opposed to longer polymeric phosphate chains, is a key structural feature. Spectroscopic studies, such as FTIR and Raman, are instrumental in identifying these units. For example, bands in the FTIR spectra around 840 cm⁻¹ and 1027 cm⁻¹ are assigned to the P-F stretching vibrations of [PO4-xFx] tetrahedra. rsc.org

Bridging and Non-Bridging Oxygen and Fluorine Linkages

The connectivity within this compound structures is established through a network of bridging and non-bridging oxygen and fluorine atoms. wikipedia.orgresearchgate.net These linkages are fundamental to the formation of one-, two-, and three-dimensional structures.

Bridging fluorine and oxygen atoms connect adjacent tin or phosphorus polyhedra, creating extended frameworks. For instance, the structure of Sn4OF6 consists of a three-dimensional polymeric network of bridging fluorine and oxygen atoms. researchgate.netrsc.org In Sn3(PO4)F3, the framework is composed of helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.net The Sn-F-Sn angles in the rings of SnF2 are notable, with values of 132.1° and 170.4°, indicating significant covalent character in the bridging bonds. researchgate.net

Specific Crystal Structures (e.g., Sn3(PO4)F3, Sn4OF6, Sn9F13O(OH)3·2H2O)

Several specific crystal structures of tin(II) fluorophosphates and related compounds have been determined through single-crystal X-ray diffraction, revealing complex and often unique structural arrangements.

Sn3(PO4)F3 : This compound, also known as tin trifluorophosphate, crystallizes in the rhombohedral space group R3. researchgate.netresearchgate.net Its structure is characterized by a framework of helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.net The formation of Sn3(PO4)F3 has been observed as a product of the reaction between stannous fluoride solutions and hydroxyapatite. researchgate.net

Sn4OF6 : Tin(II) fluoride oxide crystallizes in the orthorhombic space group P212121. researchgate.netrsc.org Its structure is a three-dimensional polymeric network of bridging fluorine and oxygen atoms. researchgate.netrsc.org As previously mentioned, this compound features four distinct tin sites, one with a tetragonal-based pyramidal geometry and three with trigonal-pyramidal geometries. rsc.orgresearchgate.net

Lattice Parameters and Space Group Determination (e.g., Orthorhombic P212121, Monoclinic C2/c, Rhombohedral R3)

The precise arrangement of atoms in the crystal lattice of tin(II) fluorophosphates is described by their lattice parameters and space group. These are determined experimentally using techniques like X-ray diffraction.

Orthorhombic P212121 : This space group is observed for several this compound-related compounds, including Sn4OF6 and Sn9F13O(OH)3·2H2O. researchgate.netrsc.org For Sn4OF6, the lattice parameters are a = 16.088(3) Å, b = 10.681(2) Å, and c = 4.940(1) Å. researchgate.netrsc.org The P212121 space group is characterized by the presence of two-one screw axes parallel to each of the unit cell directions. ucl.ac.uk

Monoclinic C2/c : The monoclinic space group C2/c is found in the crystal structure of tin(II) fluoride (SnF2). researchgate.netwikipedia.org The lattice parameters for SnF2 are a = 13.353(1) Å, b = 4.9090(4) Å, c = 13.787(1) Å, and β = 109.11(1)°. researchgate.net The C2/c space group is a base-centered monoclinic space group. aflowlib.org A sodium tin trifluoride, NaSnF3, also crystallizes in this space group. researchgate.net

Rhombohedral R3 : Tin trifluorophosphate (Sn3F3PO4) crystallizes in the rhombohedral space group R3. researchgate.net The lattice parameters for this compound are a = 11.8647(11) Å and c = 4.6291(6) Å. researchgate.net

The following table summarizes the crystallographic data for selected this compound and related compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Sn3(PO4)F3 RhombohedralR311.8647(11)11.8647(11)4.6291(6)90
Sn4OF6 OrthorhombicP21212116.088(3)10.681(2)4.940(1)90
Sn9F13O(OH)3·2H2O OrthorhombicP21212116.088(3)10.681(2)4.940(1)90
SnF2 MonoclinicC2/c13.353(1)4.9090(4)13.787(1)109.11(1)
NaSnF3 MonoclinicC2/c11.7429(12)17.0104(18)6.8528(7)100.6969(2)

Data for Sn3(PO4)F3, Sn4OF6, Sn9F13O(OH)3·2H2O, SnF2, and NaSnF3 sourced from references researchgate.netwikipedia.orgresearchgate.netrsc.orgresearchgate.net.

Structural Characteristics of Tin Fluorophosphate Glasses

Tin fluorophosphate glasses are amorphous materials that lack the long-range order of crystalline solids but possess distinct short- and medium-range structural characteristics. These glasses have garnered attention for applications such as low-temperature sealing agents and optical materials. arxiv.orgsciencesconf.org

The fundamental structure of these glasses is a network of phosphate tetrahedra modified by the presence of tin and fluorine. arxiv.orglsbu.ac.uk The introduction of SnF2 and SnO into the phosphate glass matrix significantly alters its structure and properties. rsc.org Fluorine acts as a network terminator, breaking up the P-O-P bridging bonds and leading to a depolymerization of the phosphate chains. lsbu.ac.uklsbu.ac.uk This results in a structure dominated by shorter phosphate units, such as pyrophosphate (Q¹) and orthophosphate (Q⁰) groups, rather than long metaphosphate (Q²) chains. rsc.orglsbu.ac.uk

Spectroscopic techniques like FTIR and Raman are crucial for elucidating the structure of these glasses. rsc.orglsbu.ac.uk Raman spectra can distinguish between different phosphate units: Q² units are associated with a peak near 1105 cm⁻¹, while Q¹ units show a peak around 1037 cm⁻¹. rsc.org The presence of P-F and Sn-F bonds can also be identified. rsc.org

The ratio of SnO to SnF2 in the glass composition influences the structure. rsc.org Increasing the SnO content at the expense of SnF2 leads to a decrease in P-F and Sn-F bonds and an increase in P-O-P linkages, indicating a change in the local structure around the Sn²⁺ ions. rsc.org

The thermal properties of tin fluorophosphate glasses are strongly linked to their structure. The depolymerization of the phosphate network by fluorine generally leads to a lower glass transition temperature (Tg). lsbu.ac.uk However, the melting conditions during synthesis, such as temperature and time, can significantly impact the final structure and properties of the glass. lsbu.ac.uk Insufficient melting can result in a less stable glass with weaker F-Sn and F-P linkages and consequently a lower Tg. lsbu.ac.uk

Network Connectivity and Structural Organization

The structure of this compound glasses is primarily composed of a network of phosphate tetrahedra, with tin and fluorine ions incorporated into the structure. The degree of network connectivity is significantly influenced by the composition, particularly the ratio of tin(II) oxide (SnO) to tin(II) fluoride (SnF2) and the concentration of phosphorus pentoxide (P2O5).

In these glasses, phosphorus is typically four-fold coordinated, existing in a tetrahedral geometry. arxiv.org The phosphate tetrahedra link together through bridging oxygen atoms to form various structural units. The connectivity of this network can be described using the Q_i_ terminology, where 'i' denotes the number of bridging oxygens per tetrahedron. scispace.com The structure can range from cross-linked networks of Q_3_ tetrahedra to polymer-like chains of Q_2_ tetrahedra, and even to smaller pyrophosphate (Q_1_) and orthophosphate (Q_0_) anions. scispace.com

The introduction of fluorine breaks the P-O-P bonds, leading to a depolymerization of the phosphate network and a decrease in the average phosphate chain length. scispace.comlsbu.ac.uk Tin ions, particularly Sn²⁺, act as network modifiers, further influencing the structure. arxiv.orgresearchgate.net As the SnO content increases relative to SnF2, weaker Sn-F and P-F bonds are progressively replaced by stronger Sn-O and P-O-P linkages. rsc.org This substitution leads to a more interconnected and stable glass structure. scispace.com

In some crystalline tin fluorophosphate compounds, such as Sn3F3PO4, the framework is composed of helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.netresearchgate.net This highlights the diverse structural arrangements possible within tin fluorophosphate systems, ranging from amorphous glasses to ordered crystalline frameworks. The structural model for some fluoride phosphate glasses is described as Al(F,O)6-octahedral chains linked by mono- and diphosphate (B83284) groups and cations. researchgate.net

Local Structure of Sn²⁺ and its Dependence on Composition

In tin fluorophosphate glasses, Sn²⁺ is expected to be either three-fold or four-fold coordinated, adopting trigonal pyramidal or tetrahedral geometries, respectively. arxiv.org EXAFS (Extended X-ray Absorption Fine Structure) data has shown an average coordination of Sn to O to be approximately 1.5 in both undoped and erbium-doped glasses. arxiv.org

The local structure of Sn²⁺ is directly influenced by the substitution of SnF2 with SnO. rsc.org As the SnO content increases, there is a gradual replacement of weaker Sn-F bonds with stronger Sn-O bonds. rsc.org This change in the local environment of Sn²⁺ affects the photoluminescence properties of the glass, with both the excitation and emission peak wavelengths being dependent on the SnO/SnF2 ratio. rsc.orgresearchgate.net This indicates that SnO acts as a network modifier, altering the local structural arrangement around the Sn²⁺ ions. rsc.org

The presence of the lone pair on Sn²⁺ also contributes to the low activation energy for glass network rearrangement, which is a factor in achieving low glass transition temperatures (Tg). rsc.org The specific coordination of Sn²⁺ and its interaction with neighboring fluoride and oxide ions are thus key to tailoring the physical and optical properties of these materials.

Identification of Orthophosphate Q⁰ and Q² Units

Spectroscopic techniques, particularly Raman and Fourier-transform infrared (FTIR) spectroscopy, are instrumental in identifying the specific phosphate structural units within this compound glasses. The Q_i_ classification is used to describe the connectivity of the phosphate tetrahedra, where 'i' represents the number of bridging oxygen atoms.

Q⁰ units correspond to isolated orthophosphate tetrahedra (PO4)³⁻, which have no bridging oxygens.

Q² units are metaphosphate groups that form polymeric chains, with each tetrahedron sharing two bridging oxygens.

In tin fluorophosphate glasses, the relative concentrations of these units are highly dependent on the composition and synthesis conditions. For example, studies have shown that the structure of a tin fluoride phosphate glass with a molar composition of 50% SnF2, 20% SnO, and 30% P2O5 is primarily composed of pyrophosphate (Q¹) end groups with a low concentration of Q² polymeric chains. scispace.com

However, the addition of other components or variations in melting conditions can alter this distribution. The introduction of erbium oxide (Er2O3) as a dopant has been observed to lead to the emergence of orthophosphate Q⁰ units, as detected by a characteristic band around 930 cm⁻¹ in the Raman spectra. arxiv.org Concurrently, a slight decrease in the intensity of the band near 1125 cm⁻¹, associated with Q² units, is also observed. arxiv.org

Furthermore, sub-optimal melting conditions during glass synthesis can result in significantly higher concentrations of orthophosphate Q⁰ structural units. scispace.com Conversely, with an increasing SnO to SnF2 ratio, Q² units can gradually transform into Q¹ units, indicating a depolymerization of the phosphate chains. rsc.org The susceptibility of these glasses to humidity can also be linked to an increased content of Q⁰ sites. scispace.com The ability to identify and quantify these Q⁰ and Q² units is therefore crucial for understanding and controlling the structure and properties of tin fluorophosphate glasses.

Defect Chemistry and Disorder Phenomena

Positional Disorder

Positional disorder refers to a situation in a crystal structure where an atom can occupy more than one distinct site. ou.edu This is a common phenomenon in complex crystal structures and can arise from either static or dynamic effects. In static disorder, different unit cells contain atoms in different positions, while in dynamic disorder, atoms hop between sites over time. cam.ac.uk Both types of disorder are treated similarly in crystallographic refinement. ou.edu

In the context of fluorophosphate systems, positional disorder has been observed. For instance, in the crystal structure of NaFe(PO3F)2, a minor positional disorder (split) of the sodium (Na) ion has been reported. acs.org This disorder is attributed to the local coordination environment and the preference of Na for a lower coordination number. acs.org

While specific, detailed studies on positional disorder exclusively within this compound are not extensively available in the provided search results, the principles of positional disorder observed in similar complex fluoride and phosphate structures are applicable. The refinement of such disordered structures typically involves modeling the split atomic sites with fractional occupancy factors that sum to one. ou.edu The presence of large and anisotropically shaped thermal ellipsoids in a refined crystal structure can be an indicator of unresolved positional disorder. cam.ac.uk

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, is instrumental in identifying the structural units and bonding within tin(II) fluorophosphate (B79755) materials. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, bond length, and local symmetry.

Raman spectroscopy provides high-resolution data on the vibrational modes in tin fluorophosphate glasses. scispace.com It is particularly effective in characterizing the phosphate (B84403) network structure. The structure of these glasses is often described in terms of Qⁿ units, where 'n' represents the number of bridging oxygen atoms for a given phosphate tetrahedron.

Research findings indicate that the structure of tin fluorophosphate glass is primarily composed of pyrophosphate units, which consist mainly of Q¹ end groups with a smaller concentration of Q² polymeric chains. scispace.com The addition of dopants or alteration of composition can influence this structure. For instance, the addition of Er₂O₃ to tin fluorophosphate glass leads to the depolymerization of the phosphate chain, evidenced by the emergence of a band near 930 cm⁻¹ which is assigned to the P–O symmetric stretch of isolated orthophosphate (Q⁰) tetrahedra. arxiv.org Concurrently, a decrease in the intensity of the band around 1125 cm⁻¹, associated with Q² units, is observed. arxiv.orgrsc.org

Specific vibrational modes identified in the Raman spectra of tin fluorophosphate systems include:

Sn-F Vibrations: Bands observed near 370 cm⁻¹ and 415 cm⁻¹ are attributed to Sn-F vibrations. rsc.org

P-F Bonds: A band near 860 cm⁻¹ is associated with P-F bonds. arxiv.org

Phosphate Units: As mentioned, bands at approximately 930 cm⁻¹ and 1125 cm⁻¹ correspond to Q⁰ and Q² units, respectively. arxiv.org

Raman Spectroscopy Data for Tin Fluorophosphate Systems

Vibrational Mode Wavenumber (cm⁻¹) Assignment Reference
Sn-F Vibration ~370 Sn-F fragment vibration rsc.org
Sn-F Vibration ~415 Sn-F fragment vibration rsc.org
P-F Stretch ~860 P-F bond vibration arxiv.org
P-O Symmetric Stretch ~930 Isolated orthophosphate (Q⁰) units arxiv.org
P-O Stretch ~1125 Diphosphate (B83284) (Q²) units arxiv.orgrsc.org

Infrared (IR) spectroscopy complements Raman data and is used to investigate structural variations, particularly in tin fluorophosphate glasses. scispace.com FTIR spectra can effectively track the transition between different phosphate structural units. For example, a vibrational peak shift from 970 cm⁻¹ (attributed to Q⁰ units) to 1040 cm⁻¹ (attributed to Q¹ units) suggests a structural transition is occurring under certain synthesis conditions. scispace.com

When the composition of tin fluorophosphate glass is altered by replacing SnF₂ with SnO, IR spectroscopy shows a weakening of the Sn-F vibrations. rsc.org This is accompanied by a decrease in the intensity of the band near 1125 cm⁻¹, which is consistent with the depolymerization of Q² phosphate chains. rsc.org IR spectroscopy has also been used to identify the bonding state of fluorine atoms, distinguishing between P-F bonds and more ionic M-F bonds (where M can be Sn(II)). researchgate.net

Infrared Spectroscopy Data for Tin Fluorophosphate Systems

Vibrational Mode Wavenumber (cm⁻¹) Assignment Reference
P-O Stretch (Q⁰) 970 Orthophosphate units scispace.com
P-O Stretch (Q¹) 1040 Pyrophosphate end groups scispace.com
P-O Stretch (Q²) ~1125 Diphosphate units rsc.org
P-F Bond 687.4 (eV, XPS) Fluorine in P-F bonds researchgate.net
M-F Bond (M=Sn(II)) 684.9 (eV, XPS) Fluorine in ionic Sn-F bonds researchgate.net

Raman Spectroscopy and Microscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei within a material. For tin(II) fluorophosphate, NMR studies involving ³¹P, ¹¹⁹Sn, and ¹⁹F nuclei provide crucial information on the phosphate network, the oxidation state and coordination of tin, and the nature of fluorine bonding.

³¹P NMR spectroscopy is highly sensitive to the local environment of phosphorus atoms, making it ideal for characterizing the Qⁿ speciation in phosphate-based materials. In studies of tin fluorophosphate glass-polyethylene hybrids, several distinct ³¹P resonances have been identified. acs.org The chemical shifts (δ) are indicative of different Q¹ and Q⁰ phosphate species, with observed resonances at approximately -14.2, -8.0, -4.7, and +0.7 ppm. acs.org These shifts reflect the varying degrees of polymerization and the local chemical environment of the phosphate tetrahedra. acs.org

The coupling between phosphorus and fluorine nuclei (J-coupling) is also a key diagnostic feature. In related monofluorophosphate compounds like Hg₂PO₃F, the ³¹P signal appears as a doublet with a scalar spin-spin coupling constant (¹J(PF)) of -1072 Hz, confirming the presence of a direct P-F bond. acs.org This type of analysis is directly applicable to confirming the PO₃F²⁻ entity in this compound.

³¹P NMR Data for Tin Fluorophosphate and Related Compounds

Compound System Chemical Shift (δ) (ppm) Assignment J(PF) (Hz) Reference
TFP Glass-Polymer Hybrid -14.2, -8.0, -4.7, +0.7 Various Q¹ and Q⁰ species Not specified acs.org
Hg₂PO₃F -25.0 PO₃F²⁻ tetrahedron -1072 acs.org
Ag₂PO₃F Not specified PO₃F²⁻ anion -1045 researchgate.net

Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and receptivity. huji.ac.il ¹¹⁹Sn NMR is particularly sensitive to the oxidation state and coordination environment of the tin atom. nih.gov A key distinguishing feature is the chemical shift anisotropy (CSA), which is the orientation-dependence of the chemical shift. Sn(II) compounds, which feature a stereochemically active lone pair of electrons, exhibit a significantly larger CSA compared to the more symmetric Sn(IV) compounds. nih.govresearchgate.net

While specific ¹¹⁹Sn NMR data for crystalline SnPO₃F is not widely reported, studies on related tin(II) compounds provide valuable insights. For instance, high-resolution ¹¹⁹Sn NMR spectra of SnHPO₃ and SnHPO₄ show surprisingly large indirect Sn,Sn coupling constants of 2600 ± 200 Hz and 4150 ± 200 Hz, respectively, which provide information about the proximity and bonding between tin atoms. nih.gov This technique is crucial for confirming the Sn(II) oxidation state and understanding its coordination within the fluorophosphate matrix. osti.gov

¹¹⁹Sn NMR Characteristics for Tin Compounds

Feature Sn(II) Compounds Sn(IV) Compounds Reference
Chemical Shift Anisotropy (CSA) Large Small (near zero for symmetric environments) nih.govresearchgate.net
Coordination Environment Asymmetric (e.g., trigonal pyramidal) Symmetric (e.g., octahedral) nih.govresearchgate.net
Indirect Coupling (J(Sn,Sn)) 2600-4150 Hz (in SnHPO₃/SnHPO₄) Not typically observed nih.gov

¹⁹F is a spin-½ nucleus with 100% natural abundance and high sensitivity, making it an excellent probe for NMR spectroscopy. wikipedia.org In the context of this compound, ¹⁹F NMR is used to investigate the environment of fluorine atoms, particularly to distinguish between fluorine bonded to phosphorus (P-F) and fluorine bonded to tin (Sn-F). researchgate.net

The chemical shift and coupling constants are diagnostic of the fluorine environment. The large ¹J(PF) coupling constant, typically in the range of 800-1100 Hz, provides unambiguous evidence for a covalent P-F bond. acs.orgresearchgate.net In the ¹⁹F NMR spectrum of Hg₂PO₃F, a doublet is observed at -73.6 ppm with a coupling constant that matches the one seen in the ³¹P spectrum, confirming the P-F linkage. acs.org The chemical shift range for fluorine is very wide, which minimizes the chance of signal overlap and allows for clear identification of different fluorine species in a sample. magritek.comhuji.ac.il

¹⁹F NMR Data for Fluorophosphate and Fluoride (B91410) Compounds

Compound Chemical Shift (δ) (ppm) Coupling Constant (¹J(PF)) (Hz) Assignment/Comment Reference
Hg₂PO₃F -73.6 -1072 Signal is a doublet due to coupling with ³¹P acs.org
α-SnF₂ 112 to 124 Not applicable Four distinct F⁻ sites in the structure researchgate.net
Reaction product (POF₂Cl) -87.6 1068 Product of SnF₂ and POCl₃ reaction researchgate.net

Solid-State 119Sn NMR Spectroscopy

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top 5-10 nm of a material's surface. wikipedia.org In the study of this compound glasses, XPS provides critical insights into the atomic structure and bonding environments of the constituent elements. arxiv.orgresearchgate.net The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org

Detailed analysis of the high-resolution XPS spectra for different elements reveals the local chemical environment. For instance, in quaternary tin fluorophosphate glasses (NaF-SnF2-SnO-P2O5), the O 1s, F 1s, P 2p, and Sn 3d5/2 spectra are analyzed to understand the glass network structure. researchgate.net The binding energies of these core levels can shift depending on the chemical state and bonding of the atom. redalyc.org

The Sn 3d region is characterized by well-separated spin-orbit components (3d5/2 and 3d3/2). While SnO and SnO2 can have similar binding energies in the Sn 3d spectrum, their valence band spectra are distinct and can be used for differentiation. thermofisher.com Studies on tin fluorophosphate glasses have utilized XPS to investigate the atomic structure and have shown that phosphorus is typically four-fold coordinated in a tetrahedral geometry. arxiv.org

Table 1: Representative XPS Peak Analysis for Tin Fluorophosphate Glass

Spectral Region Interpretation
O 1s Provides information on bridging vs. non-bridging oxygen atoms.
F 1s Helps understand the coordination of fluorine with tin and phosphorus.
P 2p Reveals the chemical state of phosphorus, typically as phosphate tetrahedra. researchgate.net
Sn 3d₅/₂ Used to identify the oxidation state and chemical environment of tin. researchgate.net

This table is generated based on data from studies on tin fluorophosphate glasses. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for determining the local atomic structure around a specific element. diamond.ac.ukwikipedia.org The technique involves measuring the X-ray absorption coefficient as a function of energy, just above an absorption edge of the element of interest. mpg.de The resulting oscillations in the spectrum, known as the EXAFS signal, contain information about the type, number, and distance of neighboring atoms.

For tin-containing materials, EXAFS at the Sn K-edge or L-edge can provide precise details about the coordination environment of the tin atoms. rrcat.gov.in In the context of this compound and related fluoride materials, EXAFS has been instrumental in determining interatomic distances. For example, in the solid solution Pb₁₋ₓSnₓF₂, EXAFS analysis at the Sn K-edge indicated an average first shell distance of R(Sn-F) = 2.12(1) Å. researchgate.net This ability to probe the local structure is crucial, especially in disordered or amorphous materials like glasses, where long-range order is absent, making traditional diffraction techniques less informative. researchgate.net

The analysis of EXAFS data allows for the determination of:

Coordination Number: The number of nearest neighbors to the absorbing atom.

Interatomic Distances: The bond lengths between the absorbing atom and its neighbors.

Debye-Waller Factor: A measure of the structural and thermal disorder in the system.

Mössbauer Spectroscopy (¹¹⁹Sn)

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical and structural environment of tin nuclei. wikipedia.orguni-mainz.de It is exceptionally valuable for studying tin(II) compounds like this compound because it can distinguish between different oxidation states (Sn(II) vs. Sn(IV)) and provide detailed information about the nature of chemical bonding. witpress.comicm.edu.pl The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). wikipedia.org

The parameters from ¹¹⁹Sn Mössbauer spectroscopy are directly related to the electron configuration and bonding at the tin site.

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus. For tin, Sn(IV) compounds typically exhibit isomer shifts near 0 mm/s, whereas Sn(II) compounds show shifts in the range of 2.5 to 4.5 mm/s. witpress.com In covalently bonded tin(II) fluorides, the isomer shift is generally smaller than in ionic compounds because the 5s electron density is shared in covalent bonds, moving it further from the nucleus. witpress.com

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and an electric field gradient (EFG) at the nucleus. wikipedia.org A non-zero quadrupole splitting indicates a non-spherically symmetric electronic environment. In tin(II) compounds, a large quadrupole splitting (typically > 1.5 mm/s) is the hallmark of a stereoactively expressed 5s² lone pair. researchgate.netnih.gov This lone pair, residing in a hybridized orbital, creates a significant EFG, leading to a distinct doublet in the Mössbauer spectrum. witpress.comwitpress.com In contrast, an ionic Sn²⁺ ion with a non-bonding, spherical 5s orbital would theoretically produce a single line with no quadrupole splitting. witpress.com The observation of a large doublet in tin(II) fluorides confirms the covalent nature of the Sn-F bonds and the stereoactivity of the lone pair. icm.edu.plwitpress.com

Table 2: Typical ¹¹⁹Sn Mössbauer Parameters for Tin Compounds

Tin Compound Type Typical Isomer Shift (δ) (mm/s) Typical Quadrupole Splitting (ΔEQ) (mm/s) Interpretation
Sn(IV) (e.g., CaSnO₃) ~0 0 No 5s electrons, symmetric environment. witpress.com
Ionic Sn(II) > 3.6 ~0 Lone pair in spherical 5s orbital. icm.edu.pl
Covalent Sn(II) (e.g., in BaSnF₄) 3.0 - 3.6 > 1.5 Stereoactive lone pair in a hybrid orbital. icm.edu.plnih.gov

Data compiled from various sources. witpress.comicm.edu.plnih.gov

Mössbauer spectroscopy is a unique tool for predicting the potential electronic conductivity related to the tin(II) lone pair. researchgate.net The distinction between a stereoactive and a non-stereoactive lone pair is crucial.

Stereoactive Lone Pair: As confirmed by the large quadrupole splitting in tin(II) fluorides, the lone pair occupies a directional, hybridized orbital (e.g., sp³, sp³d). icm.edu.plwitpress.com This localization means the electron pair is part of the static structure and is not available as a charge carrier for electronic conduction. researchgate.net

Non-Stereoactive Lone Pair: If the lone pair were to reside in an unhybridized, spherical 5s orbital, it would be potentially mobile and could contribute to electronic or mixed ionic-electronic conductivity. researchgate.net This scenario would be indicated by a Mössbauer spectrum with zero or very small quadrupole splitting. witpress.com High-temperature Mössbauer studies on some tin(II) halides have shown changes in isomer shift and line width that correlate with changes in electrical conductivity, suggesting a direct population of solid-state bands by the non-bonding 5s electrons at elevated temperatures. rsc.org However, for typical this compound systems at operating temperatures, the evidence points towards a stereoactive, non-conductive lone pair. researchgate.netwitpress.com

Probing Sn-F Bonding and Electron Configuration

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology and topography. mdpi.com It is widely used to characterize the microstructure of materials at the micro- and nanoscale. dtu.dk

For this compound materials, SEM analysis reveals details about particle size, shape, and surface features. researchgate.net For example, SEM images can be used to observe the crystalline structure of synthesized tin trifluorophosphate (Sn₃F₃PO₄) or the surface morphology of tin fluorophosphate glass fibers. researchgate.netresearchgate.net The large depth of field in SEM allows for a clear, three-dimensional appearance of the sample's surface. mdpi.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition maps of the sample's surface, correlating microstructure with chemical composition. aimspress.com In studies of composite materials, SEM is crucial for examining the interface between different phases, such as the adhesion of fibers within a polymer matrix. scirp.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a primary computational method for investigating the electronic properties of materials like Tin(II) fluorophosphate (B79755). scispace.comresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for analyzing many-atom systems. scispace.com

In related tin(II)-based oxide materials, DFT calculations combined with X-ray spectroscopy have been used to explore their electronic structures. rsc.org These studies confirm the presence of Sn 5s² states at the top of the valence band, which influences the material's conductivity and other electronic characteristics. rsc.org While specific DFT studies on the electronic structure of crystalline SnFPO3 are not widely available, the principles derived from related tin phosphates and fluorophosphates indicate that the interplay between the Sn²⁺ cation's lone pair and the fluorophosphate anion framework governs its electronic properties. researchgate.netrsc.org

Table 1: Overview of DFT Applications in Tin Fluorophosphate and Related Compounds

Studied Compound/System Computational Method Key Findings Reference
XPO3F (X=Sn, Pb, etc.) First-principles methods (DFT) Introduction of F atoms enhances the HOMO-LUMO gap; anionic groups and cation polyhedra determine properties. researchgate.net
Sn²⁺-based pyrochlores DFT and X-ray spectroscopy Verified the presence of Sn 5s² states at the top of the valence band. rsc.org

Quantum Mechanical Calculations for Complex Geometries

Quantum mechanical calculations are essential for determining the complex and often asymmetric coordination geometries found in tin(II) compounds. The stereochemically active 5s² lone pair on the Sn²⁺ ion typically results in distorted coordination environments. researchgate.net In tin fluorophosphate glasses, structural models suggest that the tin atom is often three-fold or four-fold coordinated, adopting a trigonal pyramidal or tetrahedral geometry. arxiv.org

In crystalline tin fluorophosphate materials, such as Sn3F3PO4, the framework is composed of helical –Sn–F– chains interconnected by phosphate (B84403) groups. researchgate.net Quantum calculations help to refine bond lengths and angles within these complex structures. researchgate.net The coordination environment around the tin(II) atom in such compounds is frequently described as a trigonal pyramid {SnX₃} (where X is F or O) for the primary coordination sphere, with additional longer-range bonds forming a secondary sphere. researchgate.netresearchgate.net For example, in related tin compounds, the geometry can be a seesaw {SnX₄} or square-pyramidal {SnX₅} when secondary bonds are considered. researchgate.net

Analysis of Lone Pair Orbitals and Their Electronic Characteristics (e.g., HOMO/LUMO)

The electronic properties of Tin(II) fluorophosphate are dominated by the 5s² lone pair of electrons on the Sn²⁺ cation. This lone pair is stereochemically active, meaning it occupies space in the coordination sphere and influences the geometry and bonding. researchgate.netresearchgate.net

Theoretical analyses show that the highest occupied molecular orbital (HOMO) in such systems is typically the non-bonding electron pair located at the tin atom. chemrxiv.orgutexas.edu The lowest unoccupied molecular orbital (LUMO) is generally a higher-energy orbital with contributions from both the tin atom and the surrounding ligands. chemrxiv.orgutexas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the lowest possible electronic excitation energy. utexas.edu

First-principles studies on fluorophosphates show that introducing fluorine atoms can increase the HOMO-LUMO gap. researchgate.net In related tin phosphates like BaSn2(PO4)2, the calculated density of states shows that Sn 5s and 5p orbitals contribute significantly near the Fermi level, with the HOMO primarily composed of Sn 5s states (the lone pair) and the LUMO having contributions from Sn 5p states. researchgate.net The asymmetric nature of these lone pair orbitals is a key factor in enhancing properties like optical birefringence in these materials. researchgate.netresearchgate.net

Table 2: Electronic Characteristics of Lone Pair Orbitals in Tin(II) Compounds

Feature Description Significance References
HOMO Highest Occupied Molecular Orbital; primarily the non-bonding 5s² electron pair on the Sn²⁺ atom. Acts as the primary electron donor orbital; its energy level influences reactivity. chemrxiv.orgresearchgate.net
LUMO Lowest Unoccupied Molecular Orbital; typically involves Sn 5p orbitals and ligand orbitals. Acts as the primary electron acceptor orbital; its energy level is crucial for electronic excitations. chemrxiv.orgresearchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Determines the lowest energy electronic excitation and influences optical properties. Can be enhanced by the presence of fluorine. researchgate.netutexas.edu

| Stereochemical Activity | The lone pair occupies a distinct orbital, influencing the molecule's geometry and creating asymmetry. | Leads to distorted coordination polyhedra (e.g., trigonal pyramids) and is responsible for unique material properties. | researchgate.netresearchgate.net |

Bond Valence Model (BVM) Applications

The Bond Valence Model (BVM) is a powerful empirical method used to analyze and validate crystal structures by relating bond lengths to atomic valences. numberanalytics.com The model is based on the principle that the sum of the bond valences around any atom must equal its atomic valence (or oxidation state). numberanalytics.com

In the context of complex tin(II) compounds, BVM is applied to analyze the coordination spheres of the Sn(II) atoms and confirm their +2 oxidation state. researchgate.netresearchgate.net The model helps to interpret the often highly variable Sn-O and Sn-F bond lengths. Short bonds are considered part of the primary coordination sphere, while longer, weaker contacts can be identified as secondary bonds. researchgate.net For instance, studies on basic tin(II) fluorides have used BVM to interpret the bonding in terms of p-p bonding via 2-electron-2-center (2e-2c) bonds for the first coordination sphere and 4-electron-3-center (4e-3c) bonds for the second. researchgate.net This application is crucial for understanding the intricate bonding network in materials like tin fluorophosphates.

Simulation of Coordination Environments and Bonding

Simulations of the coordination environments in tin fluorophosphate provide a detailed picture of its atomic structure. In amorphous tin fluorophosphate glasses, a widely accepted structural model suggests that tin is primarily three-fold coordinated, situated at the apex of a trigonal pyramid with its lone pair of electrons. arxiv.org In this model, the Sn atom is linked to phosphate tetrahedra via bridging oxygen atoms and to other tin atoms via bridging fluorine atoms. arxiv.org EXAFS (Extended X-ray Absorption Fine Structure) data, which can be compared with simulations, support this model, showing an average coordination of tin to oxygen of approximately 1.5 in some glass compositions. researchgate.netarxiv.org

In crystalline structures, the coordination is more defined. For the related compound Sn3F3PO4, the structure consists of helical –Sn–F– chains that are connected by the phosphate groups. researchgate.netresearchgate.net Theoretical interpretations of bond lengths and angles in such tin(II) compounds distinguish between strong, covalent bonds in the first coordination sphere (typically three) and weaker, secondary bonds that complete the coordination environment. researchgate.netresearchgate.net This leads to asymmetric polyhedra, such as trigonal pyramids or seesaw shapes, directly resulting from the influence of the stereochemically active lone pair. researchgate.netresearchgate.net

Prediction of Phase Stability and Transitions

Computational methods, particularly DFT, are used to predict the thermodynamic stability of new and existing compounds. acs.org This is achieved by calculating the formation energy of a compound relative to competing phases, often visualized in a phase diagram. The energy above the convex hull (E_hull) is a key metric; a low or negative E_hull suggests a compound is stable or metastable and thus synthetically accessible. nih.gov

For fluorophosphate systems, DFT calculations have been used to evaluate the stability of frameworks for applications like sodium-ion and lithium-ion batteries. mit.eduacs.org Studies on vanadium fluorophosphates, for example, show that the framework is highly stable across various states of charge. acs.org Similar high-throughput DFT studies on the broad family of NASICON-structured phosphates have been used to develop rules that predict their synthetic accessibility based on factors like ionic radii and electronegativity. nih.gov

While specific predictions for the phase stability of SnFPO3 are not extensively documented, the stability of fluorophosphates is generally found to be higher than that of related sulfates. mit.edu Any potential phase transitions in this compound would likely be investigated using variable-temperature simulations to predict changes in crystal structure or stability under different thermal conditions.

Solid State Chemistry and Ionic Transport Phenomena

Fluoride (B91410) Ion Conduction Mechanisms in Tin(II) Fluoride and Related Systems

The movement of ions within a solid crystal lattice is a complex phenomenon dictated by the material's crystal structure and the nature of its chemical bonds. witpress.comwitpress.com In tin(II) fluoride (SnF₂) and related compounds like MSnF₄ (where M can be Pb or Ba), the conduction is predominantly carried by fluoride ions (F⁻), with transport numbers exceeding 97%. witpress.com While SnF₂ itself is molecular with strong covalent bonds, it surprisingly exhibits fluoride ion conductivity comparable to the best fluorite-type conductors like β-PbF₂. witpress.com The mechanisms enabling this high mobility are multifaceted and directly linked to the unique electronic structure of the tin(II) cation.

The presence of divalent tin is crucial for achieving high-performance fluoride ion conductivity. witpress.com The introduction of Sn(II) into a fluoride lattice, such as in PbSnF₄ and BaSnF₄, can enhance the ionic conductivity by up to three orders of magnitude compared to the parent MF₂ compound. witpress.com This enhancement is attributed to several factors originating from the Sn(II) cation. Studies on materials like BaSnF₄ show that fluoride ions in local environments rich in tin are significantly more mobile than those in barium-rich environments. nih.govnanoge.orgchemrxiv.org This suggests that the tin cation actively promotes the motion of adjacent fluoride ions. nih.gov The substitution of lead (Pb²⁺) with tin (Sn²⁺) in the PbF₂ lattice has been shown to increase electrical conductivity while significantly reducing the activation energy for ion movement. scispace.com

For ions to be highly mobile in a solid, the crystal structure must provide accessible pathways for their movement. witpress.comwitpress.com In fluorite-type structures, such as β-PbF₂, the presence of a large number of empty interstitial sites is thought to facilitate fluoride ion conduction through a Frenkel defect mechanism, where an ion moves from its lattice position to an interstitial site, creating a vacancy. icm.edu.pl

In more complex structures like tetragonal PbSnF₄, a layered arrangement of cations creates specific pathways for fluoride ion migration. The structure features a [Pb–Pb–Sn–Sn] stacking sequence along the c-axis. rsc.org The space between the tin-tin layers becomes a region where fluoride ions are scarce, while the lead-tin interlayers become occupied by interstitial fluoride ions. rsc.org This arrangement facilitates a concerted migration of fluoride ions through these interstitial sites with a low activation energy. rsc.org In BaSnF₄, mobile F⁻ ions form an interconnected two-dimensional diffusing network within specific layers of the crystal. acs.org Computational studies have revealed that F⁻ ions can move across layers in a coordinated process, where one ion jumps into an occupied layer, pushing the original ion out, a process that occurs over picoseconds. acs.org

A defining feature of the Sn(II) cation is its 5s² lone pair of electrons, which is often stereochemically active. This means the lone pair occupies a specific region in space, influencing the local coordination environment, rather than being spherically distributed around the tin nucleus. witpress.comwitpress.com The stereoactivity of this lone pair is confirmed by ¹¹⁹Sn Mössbauer spectroscopy, which shows a large quadrupole splitting characteristic of a non-spherical electron distribution around the tin nucleus. witpress.comacs.org

This active lone pair plays a pivotal role in fluoride ion conduction. It creates an asymmetric local structure, effectively generating open spaces or "tunnels" within the crystal lattice. witpress.comrsc.org The repulsion between the negatively charged lone pair and fluoride ions destabilizes Sn-coordinated tetrahedral sites, pushing fluoride ions into interstitial octahedral sites. nih.govchemrxiv.orgacs.org This process creates Frenkel-type defects (a vacancy-interstitial pair), which are essential for ionic transport. rsc.org In essence, the lone pair helps to generate the very charge carriers (mobile interstitial fluoride ions) and the vacancies required for their movement. Furthermore, simulations reveal that the Sn(II) lone pairs are not static; they undergo dynamic reorientations that are coupled with the local fluoride ion dynamics, further facilitating ionic motion. nih.govnanoge.orgchemrxiv.org

Pathways for Ionic Motion in Crystal Structures

Phase Transitions and Their Influence on Ionic Conductivity

Phase transitions, which are changes in the crystal structure of a material at specific temperatures, can have a profound impact on ionic conductivity. aps.orgmdpi.com In ion-conducting solids, a transition to a high-temperature, often more disordered phase, typically leads to a significant increase in ionic conductivity. This is because the more open and disordered structure provides more pathways and lowers the energy barriers for ionic hopping. uni-muenchen.de

For example, in some perovskite-related fluoride conductors, a displacive phase transition from a cubic to a tetragonal system can cause a spontaneous change in the activation energy of the bulk conductivity. rsc.org The cubic phase, with a more isotropic structure, can provide more uniform conduction pathways compared to the anisotropic tetragonal phase. rsc.org The study of such transitions is crucial for understanding the fundamental transport mechanisms and for designing materials that can maintain high conductivity over a desired temperature range. While specific phase transition data for tin(II) fluorophosphate (B79755) is not detailed in the provided context, the principles observed in related fluoride conductors are applicable. Deviations from the expected Arrhenius behavior (a linear relationship between the logarithm of conductivity and inverse temperature) are often observed near phase transition temperatures. aps.org

Solid Solutions and Doping Effects on Transport Properties

Creating solid solutions and introducing dopants are well-established strategies for tailoring the properties of materials, including enhancing ionic conductivity. witpress.comnanoge.org A solid solution is a single crystalline phase that contains a variable composition of two or more compounds. witpress.com

In fluoride-ion conductors, forming solid solutions like Pb₁₋ₓSnₓF₂ can dramatically increase conductivity. witpress.com As the tin content (x) increases from 0 to 0.50, the conductivity can be enhanced by as much as three orders of magnitude. witpress.com This is attributed to the creation of an increasing number of defects as Sn²⁺ substitutes for Pb²⁺. witpress.com Similarly, in the Ba₁₋ₓSnₓF₄ system, preparing tin-rich solid solutions (e.g., x = 0.5-0.57) via mechanical milling has resulted in materials with ionic conductivities approaching 10⁻² S·cm⁻¹ at room temperature, a significant improvement over the base compounds. nanoge.org

The introduction of aliovalent dopants (ions with a different charge than the host ions they replace) is another powerful technique. For instance, substituting a small amount of Pb²⁺ with K⁺ in the Pb₀.₈₆Sn₁.₁₄F₄ structure leads to an order of magnitude increase in electrical conductivity. scispace.com This heterovalent substitution creates vacancies in the fluoride sublattice to maintain charge neutrality, thereby increasing the concentration of mobile charge carriers. scispace.com However, the effect is not always linear; there is often an optimal doping concentration beyond which conductivity may decrease. mdpi.com Conversely, introducing Sb³⁺ into the PbSnF₄ structure has been found to decrease conductivity, indicating that the nature of the dopant and its interaction with the host lattice are critical. researchgate.net

SystemDopant/SubstitutionComposition (x)Effect on ConductivityRoom Temp. Conductivity (S·cm⁻¹)Reference
Pb₁₋ₓSnₓF₂Sn for Pb0.2 - 0.5Increases with x2.28 × 10⁻³ (at x=0.5) researchgate.netresearchgate.net
Ba₁₋ₓSnₓF₄Sn for Ba0.5 - 0.57Increases with x~10⁻² nanoge.org
KₓPb₀.₈₆₋ₓSn₁.₁₄F₄₋ₓK for Pb0.03Increases by 10x0.01 (at 330 K) scispace.com
RbₓPb₀.₈₆₋ₓSn₁.₁₄F₄₋ₓRb for Pb≥ 0.15Increases5.34–8.16 × 10⁻² (at 373 K) ucj.org.ua
PbF₂–SnF₂–SbF₃Sb³⁺-Decreases10⁻³ - 10⁻² (at 400 K) researchgate.netresearcher.life

Crystallinity and Nanocrystalline Phases in Ion Conduction

The degree of crystallinity and the size of crystal grains can significantly influence ionic conductivity. researchgate.net Transitioning from a microcrystalline to a nanocrystalline material can dramatically alter transport properties, primarily due to the increased volume fraction of grain boundaries and interfaces, which can offer fast pathways for ion migration. researchgate.netacs.org

Mechanical milling (ball milling) is a common technique used to produce nanocrystalline materials. researchgate.netresearchgate.net For M₁₋ₓPbₓF₂ (M = Ca, Sr, Ba) solid solutions, ball milling can produce nanocrystalline materials with enhanced fluoride ion conductivity. nih.gov In the case of Pb₁₋ₓSnₓF₂ solid solutions synthesized mechanochemically, crystallite sizes in the range of 25–29 nm have been achieved. researchgate.net These nanocrystalline materials exhibit high room-temperature ionic conductivity. researchgate.net

Thermal Stability and Glass Transition Phenomena in Relation to Network Structure

The thermal stability and glass transition behavior of tin(II) fluorophosphate glasses are intrinsically linked to their unique atomic network structure. These glasses are known for their characteristically low glass transition temperatures (Tg), often below 200°C, which makes them suitable for a variety of specialized applications. researchgate.netrsc.org The thermal properties are highly dependent on the composition, particularly the ratios of the glass formers and modifiers, and the synthesis conditions.

The fundamental structure of phosphate (B84403) glasses consists of tetrahedral PO₄ units linked by bridging oxygen atoms (P-O-P). lsbu.ac.uk The introduction of fluorine, typically via tin(II) fluoride (SnF₂), plays a crucial role in modifying this network. Fluorine replaces bridging oxygen atoms to form terminal P-F bonds. lsbu.ac.uknih.gov This process, known as depolymerization, reduces the network's connectivity and the length of the phosphate chains. lsbu.ac.uk Consequently, the glass structure becomes more mobile, leading to a decrease in the glass transition temperature (Tg) and softening point (Tₛ) as the SnF₂ content increases. lsbu.ac.uk

Research has shown that the divalent tin ion (Sn²⁺), with its lone pair of electrons, contributes to a low activation energy for glass network rearrangement, which is a key factor in achieving low Tg values. nih.govrsc.org The structure of tin fluorophosphate glasses is characterized by a high ratio of non-bridging to bridging oxygens and the presence of both P-F and Sn-F bonds. nih.govrsc.org The primary building blocks are P-O₃F structural units and two main types of tin-containing units, preferably Sn-O₂F and secondarily Sn-F₂O. nih.gov

The manipulation of the SnO/SnF₂ molar ratio is a primary method for tuning the thermal properties. Increasing the proportion of SnO at the expense of SnF₂ tends to strengthen the glass network. This is because weaker Sn-F and P-F bonds are replaced by more robust Sn-O and P-O-P linkages, leading to an increase in Tg. rsc.org Conversely, increasing the SnF₂ content leads to lower Tg values. lsbu.ac.uk For instance, studies on (70-x)SnF₂–xSnO–30P₂O₅ glasses show a clear dependence of Tg on the SnO/SnF₂ ratio. researchgate.net

The conditions under which the glass is melted, such as temperature and duration, also significantly impact its thermal properties. researchgate.netscispace.com Glasses prepared at lower melting temperatures (e.g., 450–550 °C) exhibit lower Tg values (150–200 °C) compared to those prepared at higher temperatures (800–1200 °C), which have much higher Tg values (250–300 °C). researchgate.net Inadequate melting times or temperatures can result in a less stable glass structure with weaker F-Sn and F-P linkages and consequently lower Tg values. scispace.com

Thermal stability is a critical parameter for many applications and is often evaluated by the difference between the onset of crystallization temperature (Tₓ) and the glass transition temperature (Tg). arxiv.orgingentaconnect.com A larger (Tₓ - Tg) value generally indicates a higher resistance to crystallization upon heating, signifying better thermal stability. arxiv.orgingentaconnect.commdpi.com

The addition of dopants can also modify the thermal properties. For example, doping tin fluorophosphate glass with erbium(III) oxide (Er₂O₃) has been shown to increase the glass transition temperature. In one study, the Tg of an undoped glass was ~80°C, which increased to ~87°C in samples doped with 0.25 mol% Er₂O₃. arxiv.orgingentaconnect.com This increase was accompanied by a larger (Tₓ - Tg) difference, suggesting an improvement in the thermal stability of the glass. arxiv.orgingentaconnect.com The addition of Er₂O₃ is believed to strengthen the network connectivity. arxiv.org Similarly, post-processing treatments can enhance thermal stability. Thermally treating tin fluorophosphate glass fibers at 300°C was found to increase the Tg by 100°C compared to the bulk material, a result of dehydration and fluorine loss that leads to a more rigid, crosslinked glass network. researchgate.net

Research Findings on Thermal Properties

The following tables summarize key thermal data from various research studies on this compound glass systems.

Table 1: Thermal Properties of (70-x)SnF₂-xSnO-30P₂O₅ Glasses

This table shows the glass transition temperature (Tg) for different molar ratios of SnF₂ and SnO, illustrating the effect of composition on Tg. The data is based on differential scanning calorimetry (DSC) measurements.

Glass Composition (mol%)Tg (°C)
70SnF₂ - 0SnO - 30P₂O₅115
60SnF₂ - 10SnO - 30P₂O₅125
50SnF₂ - 20SnO - 30P₂O₅138
40SnF₂ - 30SnO - 30P₂O₅155
30SnF₂ - 40SnO - 30P₂O₅172
Data sourced from studies on SnO/SnF₂ molar ratios in tin fluorophosphate glasses. researchgate.net

Table 2: Effect of Er₂O₃ Doping on Thermal Properties of 50SnF₂·(20−x)SnO·30P₂O₅·xEr₂O₃ Glasses

This table presents the glass transition temperature (Tg), crystallization temperature (Tₓ), and the thermal stability parameter (Tₓ – Tg) for undoped and Er₂O₃-doped tin fluorophosphate glasses. The measurements were conducted using DSC at a heating rate of 5°C/min. arxiv.org

Er₂O₃ content (x, mol%)Tg (°C) (±2°C)Tₓ (°C) (±2°C)Tₓ - Tg (°C)
08012141
0.18513146
0.258713649
Data sourced from structural characterization studies of Er₂O₃-doped tin fluorophosphate glasses. arxiv.org

Table 3: Effect of SnF₂ Content on Thermal Properties

This table demonstrates how increasing the SnF₂ content in a tin fluorophosphate glass system leads to a decrease in both the glass transition temperature (Tg) and the softening temperature (Tₛ). lsbu.ac.uk

Glass CompositionTg (°C)Tₛ (°C)
Glass A (30 mol% SnF₂)163350
Glass B (40 mol% SnF₂)141321
Glass C (50 mol% SnF₂)124305
Glass D (60 mol% SnF₂)106289
Data sourced from research on tin fluoride content's effect on phosphate glass properties. lsbu.ac.uk

Advanced Materials Applications Research

Energy Storage Materials

The quest for safer and more energy-dense battery technologies has led to significant research into fluoride-ion batteries (FIBs). These batteries, which utilize the fluoride (B91410) anion as the charge carrier, offer high theoretical energy densities. acs.org Central to their development is the discovery and optimization of key components, including cathode materials and solid electrolytes, where tin-based compounds have shown considerable promise.

Fluoride-Ion Battery Cathode Development

While specific research focusing solely on tin(II) fluorophosphate (B79755) as a distinct cathode material for fluoride-ion batteries is not extensively detailed in the provided results, its relevance can be inferred from the study of related fluorophosphate and tin-based compounds in battery applications. For instance, tin(II) fluoride (SnF2) and tin fluorophosphate (Sn3F4PO4) have been investigated as anode materials in lithium-ion batteries. epfl.ch In these systems, a reduction reaction occurs, forming tin and lithium fluoride (LiF). epfl.ch

Fluorophosphate materials, in general, are a significant class of cathode materials for both lithium-ion and sodium-ion batteries. researchgate.netacs.org The incorporation of fluorine into phosphate-based cathodes can increase the operating voltage due to fluorine's high electronegativity. acs.org This has been a driving force in the exploration of materials like LiVPO4F and various fluorophosphates and fluorosulfates. researchgate.netacs.org These compounds are valued for improving the energy density and thermal stability of batteries. researchgate.netmdpi.com Although direct evidence for tin(II) fluorophosphate as a FIB cathode is limited in the search results, the established benefits of fluorophosphate structures in other battery chemistries suggest a potential avenue for future research in FIBs.

Solid Electrolyte Design for Fluoride-Ion Batteries (e.g., BaSnF4, KSn2F5)

A critical challenge in the development of room-temperature FIBs is the creation of solid electrolytes with high fluoride-ion conductivity. acs.org Several tin-based fluoride compounds have emerged as leading candidates in this area.

Barium Tin Fluoride (BaSnF4) has been successfully used as a solid electrolyte in the demonstration of room-temperature rechargeable fluoride-ion batteries. researchgate.net The tetragonal phase of BaSnF4 exhibits a high ionic conductivity of 3.5 x 10⁻⁴ S cm⁻¹, which is crucial for enabling the operation of FIBs at ambient temperatures. acs.orgresearchgate.net Researchers have constructed electrochemical cells using BaSnF4 as the electrolyte with tin (Sn) or zinc (Zn) as anodes and bismuth trifluoride (BiF3) as the cathode. acs.orgresearchgate.net

Potassium Tin Fluoride (KSn2F5) is another promising solid electrolyte. Synthesized via a mechanochemical method, this 2D fluoride conductor demonstrates a fluoride-ion conductivity of 10⁻⁴ S cm⁻¹ at 60°C. acs.orgacs.org The high concentration and frequent hopping of fluoride vacancies in the KSn2F5 structure contribute to its notable ionic conductivity. acs.org

Other related compounds like Thallium Tin Fluoride (TlSn2F5) have also been developed and show even better ionic conductivity compared to BaSnF4 and KSn2F5. rsc.orgresearchgate.net These SnF2-based solid electrolytes are considered potential candidates for fabricating all-solid-state fluoride-ion batteries. rsc.orgresearchgate.net The primary challenge for tin-containing electrolytes is their thermodynamic instability against low-potential negative electrodes. acs.org

Interactive Data Table: Ionic Conductivity of Tin-Based Solid Electrolytes for FIBs

CompoundFormulaIonic Conductivity (S cm⁻¹)Temperature (°C)Reference
Barium Tin FluorideBaSnF₄3.5 x 10⁻⁴25 acs.orgresearchgate.net
Potassium Tin FluorideKSn₂F₅1.0 x 10⁻⁴60 acs.orgacs.org
Thallium Tin FluorideTlSn₂F₅Higher than BaSnF₄ and KSn₂F₅Not Specified rsc.orgresearchgate.net

Catalytic Applications of Tin(II) Fluorophosphates and Related Tin Phosphates

Tin phosphates, a category that includes this compound, have demonstrated significant potential in various catalytic applications, leveraging their unique acidic and electronic properties.

Solid Acid Catalysis (e.g., Esterification Reactions)

Tin compounds, particularly tin(II) chloride (SnCl2), have been effectively used as catalysts in esterification reactions. researchgate.netorganic-chemistry.org These reactions are fundamental in producing esters, such as biodiesel. researchgate.net The catalytic activity of tin in these processes highlights its utility as a solid acid catalyst. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be facilitated by both Brønsted and Lewis acids. mdpi.com While the provided search results focus more on tin chlorides and other solid acids like sulfonated biochar for esterification, the acidic nature of tin phosphates suggests their potential applicability in similar reactions. researchgate.netmdpi.com The development of solid acid catalysts is crucial for creating more efficient and environmentally friendly industrial processes by enabling continuous flow reactions in fixed-bed reactors. csic.es

Bifunctional Catalysis (Brønsted-Lewis Acid Sites)

A key feature of some tin phosphate-based catalysts is their bifunctional nature, possessing both Brønsted and Lewis acid sites. rsc.orgresearchgate.net This dual acidity is particularly advantageous in complex chemical transformations. For example, siliceous tin phosphates have been employed as reusable bifunctional catalysts for the conversion of dihydroxyacetone to lactic acid. rsc.orgresearchgate.netnii.ac.jpdntb.gov.ua

The presence of both Brønsted and Lewis acid sites, confirmed by techniques like pyridine (B92270) FTIR and NH3-TPD analysis, facilitates different steps of the reaction mechanism. rsc.orgresearchgate.net In the conversion of dihydroxyacetone, it is proposed that both acid types catalyze the initial dehydration step, while Lewis acids are solely responsible for the subsequent conversion to lactic acid. researchgate.net This synergistic catalysis leads to high product yields. rsc.orgresearchgate.net Similarly, other bifunctional systems, such as titanium phosphates, have been developed where Lewis and Brønsted acid pairs at a molecular level enhance selective tandem catalysis. acs.org

Interactive Data Table: Catalytic Performance of Siliceous Tin Phosphates

ReactionCatalystCatalyst TypeKey FeatureProduct YieldTemperature (°C)Reference
Dihydroxyacetone to Lactic AcidSiliceous Tin Phosphate (B84403)Bifunctional (Brønsted-Lewis Acid)Synergistic catalysis93.8%140 rsc.orgresearchgate.net

Photocatalytic Activity

Tin phosphates and their composites have been investigated for their photocatalytic properties, particularly for the degradation of organic pollutants in water. researchgate.netlew.ro The photocatalytic activity of these materials is linked to their ability to absorb light and generate electron-hole pairs, which then drive redox reactions to break down contaminants.

For instance, styrene-tin(IV) phosphate nanocomposites have been shown to be effective photocatalysts for the degradation of methylene (B1212753) blue under visible light. researchgate.net The inclusion of tin phosphate in such composites can lead to a narrowing of the band gap, allowing for the absorption of a broader spectrum of light and enhancing photocatalytic efficiency. researchgate.net

Similarly, doping other semiconductor materials, like titanium hydrogen phosphate (α-TiP), with tin has been shown to significantly increase their photocatalytic activity. lew.ro The addition of tin can increase the specific surface area of the catalyst and potentially alter its energy gap, both of which contribute to a higher degradation rate of organic dyes like methyl red. lew.ro The development of heterostructured photocatalysts, such as AgBr@Ag modified titanium phosphate, further demonstrates the strategy of combining different materials to enhance visible light absorption and improve the separation of photogenerated charge carriers, leading to higher activity. frontiersin.org

Photoluminescent Materials

This compound compounds, particularly in their amorphous glass form, have garnered significant attention for their intrinsic photoluminescent properties. These materials are notable for their ability to emit broadband visible light without the inclusion of rare-earth or other activating ions, a characteristic attributed to the electronic transitions of the tin(II) ion (Sn²⁺) within the glass matrix.

Broadband Visible Luminescence in Tin Fluorophosphate Glasses

Research has demonstrated that tin fluorophosphate glasses exhibit broad photoluminescence spanning the visible spectrum, typically from 400 nm to 700 nm. researchgate.netrsc.orgrsc.orgnih.govresearchgate.net This emission is a key characteristic of these materials, making them potential candidates for applications such as white light-emitting diodes (WLEDs). rsc.orgnih.govresearchgate.net The luminescence is intrinsic to the glass composition, arising from the high concentration of Sn²⁺ ions, which can be as high as 70 mol%. researchgate.netrsc.orgnih.govresearchgate.net

Studies on tin fluorophosphate glasses with compositions such as (70−x)SnF₂–xSnO–30P₂O₅ have shown that these materials possess ultra-low glass transition temperatures, often below 200 °C. researchgate.netrsc.org This property, combined with their luminescent capabilities, makes them versatile for various technological applications. The broad emission is a result of overlapping electronic transitions within the Sn²⁺ ion, which are sensitive to the local environment within the glass network. researchgate.netrsc.org

The photoluminescence (PL) spectrum of these glasses can be excited by ultraviolet (UV) light. researching.cn For instance, excitation at around 325 nm can produce this broad visible emission. researchgate.net The resulting light can be perceived as white light, the hue of which can be fine-tuned by adjusting the glass composition. researchgate.netrsc.orgnih.gov

S1-S0 and T1-S0 Transitions of Sn²⁺ and Emission Characteristics

The broadband luminescence observed in tin fluorophosphate glasses is primarily attributed to the electronic transitions of the Sn²⁺ ion, specifically the spin-allowed singlet-to-singlet (S₁–S₀) transition and the spin-forbidden triplet-to-singlet (T₁–S₀) transition. researchgate.netrsc.orgnih.govresearchgate.net The Sn²⁺ ion has a 5s² electronic configuration, and upon excitation, an electron is promoted to the 5p orbital, leading to excited singlet (S₁) and triplet (T₁) states.

The emission spectrum of these glasses can be deconvoluted into two main bands:

A shorter-wavelength band, often referred to as the α-band, is attributed to the S₁–S₀ transition. rsc.orgmdpi.com In some tin fluorophosphate glass systems, this peak is centered around 432 nm. rsc.org

A longer-wavelength band, known as the β-band, is ascribed to the T₁–S₀ transition. rsc.orgmdpi.com This emission is typically observed around 520-531 nm. rsc.org

The presence and characteristics of these two emission bands are influenced by the coordination environment of the Sn²⁺ ions within the glass matrix. rsc.org The decay lifetime of the luminescence in these glasses is notably fast, on the order of 2 nanoseconds, which is a consequence of the high concentration of Sn²⁺. researchgate.netrsc.orgnih.govresearchgate.net

The energy levels of the excited states are sensitive to the local structure around the Sn²⁺ ion. mdpi.com This includes the type and arrangement of neighboring atoms (e.g., oxygen and fluorine), which can alter the energy gap between the excited and ground states, thereby affecting the emission wavelengths. rsc.org

Tailoring Luminescence via Compositional Modification (e.g., SnO/SnF₂ ratios)

A key advantage of tin fluorophosphate glasses is the ability to tune their luminescent properties by systematically altering the chemical composition. rsc.orgnih.gov A primary method for this tuning is the modification of the molar ratio between tin(II) oxide (SnO) and tin(II) fluoride (SnF₂). researchgate.netrsc.orgnih.gov

Increasing the SnO/SnF₂ ratio in the glass formulation leads to several observable changes in the photoluminescence:

Red-Shift of Emission: As the proportion of SnO increases relative to SnF₂, both the excitation and emission peaks exhibit a red-shift, meaning they move to longer wavelengths. rsc.orgnih.gov For example, the longer wavelength emission band has been observed to shift from 510 nm to 532 nm with an increasing SnO/SnF₂ ratio. rsc.org This phenomenon is attributed to the nephelauxetic effect, where the replacement of Sn-F bonds with more covalent Sn-O bonds alters the electronic environment of the Sn²⁺ ion. nih.gov

Changes in Emission Intensity: The relative intensity of the two main emission bands (S₁–S₀ and T₁–S₀) also changes with the SnO/SnF₂ ratio. rsc.org This allows for the generation of different colors of light, including white light, by carefully balancing the composition. researchgate.netrsc.orgnih.gov

The table below summarizes the effect of compositional changes on the photoluminescent properties of a series of (70−x)SnF₂–xSnO–30P₂O₅ glasses.

Glass Composition (x)SnO/SnF₂ RatioLonger Wavelength Emission Peak (nm)
00.00510
100.17518
200.40525
300.75530
401.33532

Data compiled from research on (70−x)SnF₂–xSnO–30P₂O₅ glass systems. rsc.org

This compositional control allows for the precise engineering of the material's luminescent output for specific applications. The substitution of SnF₂ with SnO acts as a network modifier, leading to structural rearrangements within the phosphate glass network, such as the breaking of P-O-P linkages, which in turn influences the local environment of the Sn²⁺ ions and their resulting photoluminescence. rsc.org

Conclusion and Future Research Directions

Synthesis and Structural Control Challenges

A primary hurdle in the advancement of tin(II) fluorophosphate (B79755) materials is the difficulty in achieving precise control over their synthesis and structure. The synthesis of phase-pure fluorophosphate compounds is a significant challenge due to the high volatility of fluorine during heat treatment. oup.com This volatility makes it difficult to control the phase purity and the fluorine-to-oxygen ratio, often leading to fluorine-deficient phases and impurities. oup.com

Current synthesis methods often involve toxic liquid-phase fluorolytic routes using hydrofluoric acid (HF) and ammonium (B1175870) fluoride (B91410) (NH4F), or complex and energy-intensive carbothermal reduction processes. oup.com These methods are not ideal for large-scale industrial production. oup.com Future research should focus on developing scalable, one-step synthesis approaches for producing phase-pure tin(II) fluorophosphate materials. oup.com One promising strategy involves cleaving the strong C–F bond in polytetrafluoroethylene (PTFE) to create a fluorine-rich and reducing environment during synthesis. oup.com

Furthermore, the melting parameters during synthesis, such as time and temperature, strongly influence the final properties of this compound glasses. Sub-optimal conditions can lead to weaker linkages and lower glass stability. A systematic investigation into the effects of various synthesis parameters on the final structure and properties is crucial for reproducible and tailored material performance.

Unexplored Structural Polymorphs and Derivatives

The structural landscape of this compound and its derivatives remains largely uncharted territory. While some crystalline forms, such as Sn3F3PO4, have been identified, the potential for discovering new structural polymorphs with unique properties is high. researchgate.net The exploration of different synthetic conditions, including solvothermal methods and the use of various precursors, could lead to the isolation of novel crystalline phases. researchgate.net

Moreover, the creation of new derivatives by incorporating other elements into the this compound matrix offers a vast field for exploration. For instance, doping with rare-earth elements can enhance the chemical stability and introduce active optical properties. arxiv.org The synthesis of open-framework structures, similar to those seen in other metal phosphates, could lead to materials with applications in catalysis and ion exchange. acs.org Investigating the coordination chemistry of tin(II) with different ligands could also yield novel compounds with interesting structural motifs. researchgate.netrsc.org

Advanced In-Situ Characterization for Dynamic Processes

To gain a deeper understanding of the formation and behavior of this compound, advanced in-situ characterization techniques are indispensable. These methods allow for the real-time observation of structural and chemical changes during synthesis, thermal treatment, and operation in various applications. numberanalytics.comchinesechemsoc.org

Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can provide invaluable insights into the dynamic processes of phase transformations and morphological evolution. numberanalytics.comchinesechemsoc.org In-situ Raman and infrared spectroscopy can monitor the changes in vibrational modes, revealing details about the bonding environment and the formation of different structural units during synthesis. rsc.org For glassy forms of this compound, in-situ studies can help elucidate the mechanisms of glass network rearrangement and its impact on properties like the glass transition temperature. rsc.org

Deeper Theoretical Understanding of Structure-Property Relationships

Concurrent with experimental investigations, a deeper theoretical understanding of the structure-property relationships in this compound is essential for rational material design. Computational methods, such as density functional theory (DFT), can be employed to predict the stability of different polymorphs, calculate electronic band structures, and simulate vibrational spectra. nih.gov

These theoretical studies can guide synthetic efforts by identifying promising target structures and predicting their key properties. For example, computational modeling can help to understand the role of the tin(II) lone pair of electrons in determining the structural and electronic properties of the material. rsc.org Furthermore, theoretical investigations can shed light on the interactions between this compound and other materials in composite systems, such as the unexpected viscosity decrease observed when blended with polymers like Nylon 6. d-nb.infodntb.gov.ua

Expansion of Functional Applications Beyond Current Scope

While this compound has shown promise in applications like low-temperature sealing and optical materials, its functional scope can be significantly expanded. rsc.org The unique properties of this compound suggest its potential in a range of other fields.

For instance, the ability to form glasses with ultra-low transition temperatures and emit white light without rare-earth elements makes them candidates for novel lighting applications. rsc.org The interaction of this compound with polymers opens up possibilities for creating new hybrid materials with tailored mechanical and thermal properties. d-nb.infonih.gov Additionally, the potential for this compound and its derivatives to act as host materials for intercalation suggests their possible use in energy storage applications, an area that is currently underexplored. researchgate.net Further research into the electrochemical properties of different this compound polymorphs and composites could unveil new opportunities in battery technology. mdpi.com

Q & A

Q. What are the primary synthesis methods for Tin(II) fluorophosphate, and what experimental parameters are critical to ensure phase purity?

this compound is typically synthesized via solid-state reactions or sol-gel methods. In solid-state synthesis, stoichiometric mixtures of SnO, NH₄H₂PO₄, and NH₄F are calcined at 400–600°C under inert atmospheres. For sol-gel methods, precursors like SnCl₂ and fluorophosphate salts are dissolved in acidic solutions, followed by gelation and thermal treatment. Key parameters include precise temperature control (to avoid decomposition into LiSICON or OLIVINE phases) and inert gas purging to prevent oxidation of Sn²⁺ . Phase purity can be verified using X-ray diffraction (XRD) with Rietveld refinement.

Q. How does the fluorophosphate glass matrix influence the optical properties of this compound composites?

Fluorophosphate glasses enhance optical properties by providing a stable, halide-rich matrix. For example, CsPbBr₃ nanocrystals embedded in fluorophosphate glass exhibit anti-Stokes photoluminescence due to reduced non-radiative recombination. The glass matrix improves chemical resistance and thermal stability, enabling applications in upconversion luminescence or laser materials. Researchers should characterize optical behavior using photoluminescence spectroscopy and UV-Vis-NIR absorption, correlating results with glass composition (e.g., F/O ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

Discrepancies often arise from variations in synthesis conditions (e.g., F/O ratio, heating rates) or characterization techniques. For example, F/O ratios between 1 and 7 significantly alter glass transition temperatures and phase stability . To reconcile

  • Use in-situ XRD or differential scanning calorimetry (DSC) to monitor phase transitions during heating.
  • Standardize synthesis protocols (e.g., controlled cooling rates, precursor purity).
  • Compare data against reference materials like LiSICON or OLIVINE phases to identify decomposition pathways .

Q. What advanced techniques are recommended for analyzing structural evolution in this compound under varying F/O ratios?

Structural analysis requires multimodal characterization:

  • Raman spectroscopy : Identifies vibrational modes of Sn–O–P and P–F bonds. For F/O > 3, increased F⁻ content disrupts phosphate chains, forming isolated PO₃F²⁻ units .
  • Solid-state NMR : ¹⁹F and ³¹P NMR resolve coordination environments (e.g., Sn²⁺–F vs. Sn²⁺–O bonding).
  • Pair distribution function (PDF) analysis : Captures local structural disorder in amorphous or nanocrystalline phases .

Table 1: Structural Changes in Fluorophosphate Glass with F/O Ratio

F/O RatioDominant Structural FeaturesThermal Stability (°C)
1–2Continuous PO₄³⁻ chains300–350
3–5Mixed PO₃F²⁻ and PO₄³⁻350–400
6–7Isolated PO₃F²⁻ units400–450

Q. What methodologies address challenges in synthesizing phase-pure this compound for electrochemical applications?

Phase purity is critical for Li-ion battery cathodes. To suppress competing phases:

  • Optimize precursor reactivity: Use SnF₂ instead of SnO to enhance fluorophosphate formation.
  • Apply mechanochemical activation (e.g., ball milling) to improve precursor mixing and reduce calcination time.
  • Monitor electrochemical performance via cyclic voltammetry and galvanostatic cycling, correlating capacity retention with XRD-confirmed phase stability .

Q. How can computational modeling guide the design of this compound with tailored properties?

Density functional theory (DFT) predicts electronic structure and ion migration barriers. For example:

  • Calculate Sn²⁺ migration pathways in fluorophosphate frameworks to optimize ionic conductivity.
  • Simulate F/O ratio effects on bandgap using hybrid functionals (e.g., HSE06). Validate models with experimental X-ray photoelectron spectroscopy (XPS) and impedance spectroscopy .

Data Contradiction Analysis

Q. Why do studies report conflicting conductivity values for this compound-based materials?

Conductivity discrepancies stem from:

  • Microstructural variations : Grain boundaries in solid-state-synthesized samples vs. homogeneous sol-gel matrices.
  • Measurement conditions : Humidity sensitivity of Sn²⁺-containing materials. Mitigation strategies:
  • Use AC impedance spectroscopy under controlled atmospheres (e.g., argon glovebox).
  • Compare data normalized to relative density (Archimedes’ method) .

Methodological Recommendations

Q. What protocols ensure reproducibility in this compound synthesis?

  • Document precursor sources (e.g., SnO purity ≥99.9%).
  • Standardize calcination profiles (e.g., 5°C/min heating rate, 12-hour dwell time).
  • Share raw XRD and thermal analysis data in open repositories for cross-validation .

Q. How should researchers characterize Sn²⁺ oxidation states in fluorophosphate systems?

  • Mössbauer spectroscopy : Directly probes Sn²⁺/Sn⁴⁺ ratios.
  • XANES (X-ray absorption near-edge structure) : Confirms oxidation state via Sn K-edge shifts.
  • Couple with iodometric titration for quantitative Sn²⁺ analysis .

Future Research Directions

Q. What unexplored applications exist for this compound in energy storage or photonics?

Potential avenues include:

  • Solid-state electrolytes : Leverage high ionic mobility in fluorophosphate frameworks.
  • Photon upconversion : Optimize glass matrices for near-infrared-to-visible conversion efficiency.
    Interdisciplinary studies combining electrochemistry and optical characterization are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.